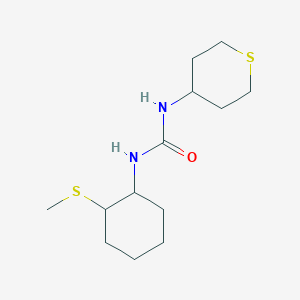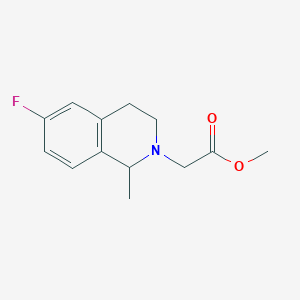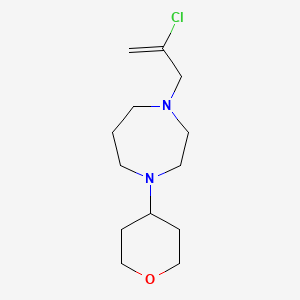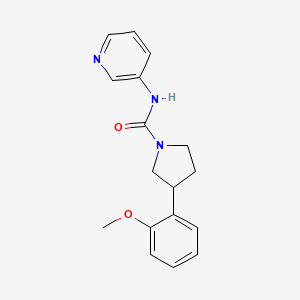
1-(2-Methylsulfanylcyclohexyl)-3-(thian-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylsulfanylcyclohexyl)-3-(thian-4-yl)urea is a chemical compound that belongs to the class of arylcyclohexylamines. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 1-(2-Methylsulfanylcyclohexyl)-3-(thian-4-yl)urea involves the selective inhibition of the NMDA receptor by binding to its ion channel. This results in the prevention of excessive glutamate-mediated excitatory signaling, which is known to contribute to neuronal damage and death in various neurological disorders. The inhibition of the NMDA receptor by this compound has also been shown to enhance the activity of other neurotransmitter systems such as the gamma-aminobutyric acid (GABA) and opioid systems.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to reduce the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the brain, which are known to contribute to neuroinflammation and neurodegeneration. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-Methylsulfanylcyclohexyl)-3-(thian-4-yl)urea in lab experiments include its high potency and selectivity for the NMDA receptor, its ability to modulate multiple neurotransmitter systems, and its potential therapeutic applications in various neurological and psychiatric disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects, its limited solubility in aqueous solutions, and the need for further studies to determine its optimal dosing and administration.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-Methylsulfanylcyclohexyl)-3-(thian-4-yl)urea. One direction is to further investigate its potential therapeutic applications in various neurological and psychiatric disorders such as depression, anxiety, and chronic pain. Another direction is to optimize its synthesis method and improve its pharmacokinetic properties such as solubility and bioavailability. Additionally, further studies are needed to determine its safety and toxicity profile, as well as its optimal dosing and administration in clinical settings.
Synthesemethoden
The synthesis of 1-(2-Methylsulfanylcyclohexyl)-3-(thian-4-yl)urea involves the reaction of 1-(2-methylcyclohexyl)piperazine with thiourea in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an acid. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylsulfanylcyclohexyl)-3-(thian-4-yl)urea has been studied for its potential therapeutic applications in various diseases such as depression, anxiety, and chronic pain. It has been found to act as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability. The NMDA receptor has been implicated in the pathophysiology of various neurological and psychiatric disorders, and its modulation by this compound has shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
1-(2-methylsulfanylcyclohexyl)-3-(thian-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2OS2/c1-17-12-5-3-2-4-11(12)15-13(16)14-10-6-8-18-9-7-10/h10-12H,2-9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLYZAXKVHWHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCCC1NC(=O)NC2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyclopropyl-5-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7593465.png)

![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-2-carboxylate](/img/structure/B7593485.png)
![2-(4-Oxothieno[3,2-d]pyrimidin-3-yl)ethyl 4-fluorobenzoate](/img/structure/B7593494.png)
![1-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]urea](/img/structure/B7593497.png)
![1-[[4-Fluoro-2-(trifluoromethyl)phenyl]methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea](/img/structure/B7593499.png)



![1-[(5-Ethylthiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7593547.png)
![8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7593548.png)

